Sodium 2-(dodecanoyloxy)propane-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-(dodecanoyloxy)propane-1-sulfonate is an organic compound with the molecular formula C15H29NaO5S. It is a surfactant, commonly used in personal care products due to its excellent cleansing and foaming properties. This compound is known for its mildness and effectiveness in various formulations, making it a popular choice in the cosmetics industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-(dodecanoyloxy)propane-1-sulfonate typically involves the esterification of dodecanoic acid with 2-hydroxypropane-1-sulfonic acid. The reaction is carried out under acidic conditions to facilitate the formation of the ester bond. The resulting product is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous esterification and neutralization steps, ensuring high yield and purity of the final product. The use of advanced reactors and purification techniques helps in achieving consistent quality .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-(dodecanoyloxy)propane-1-sulfonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, the ester bond can be hydrolyzed, leading to the formation of dodecanoic acid and 2-hydroxypropane-1-sulfonic acid.
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Hydrolysis: Dodecanoic acid, 2-hydroxypropane-1-sulfonic acid.
Oxidation: Sulfonic acid derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Sodium 2-(dodecanoyloxy)propane-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers and protein extraction protocols due to its mildness and effectiveness.
Medicine: Investigated for its potential use in drug delivery systems and as an excipient in pharmaceutical formulations.
Mechanism of Action
The primary mechanism of action of sodium 2-(dodecanoyloxy)propane-1-sulfonate is its ability to reduce surface tension, allowing it to act as an effective surfactant. It interacts with both hydrophobic and hydrophilic molecules, facilitating the formation of micelles that trap and remove dirt and oils. This property makes it highly effective in cleansing applications .
Comparison with Similar Compounds
- Sodium lauroyl methyl isethionate
- Sodium cocoyl isethionate
- Sodium lauroyl sarcosinate
Comparison: Sodium 2-(dodecanoyloxy)propane-1-sulfonate is unique due to its secondary ester structure, which provides greater hydrolytic stability compared to other surfactants. This stability, coupled with its broad pH range, makes it versatile for various formulations. Additionally, its mildness and excellent foaming properties set it apart from other similar compounds .
Properties
CAS No. |
928663-45-0 |
---|---|
Molecular Formula |
C15H29NaO5S |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
sodium;2-dodecanoyloxypropane-1-sulfonate |
InChI |
InChI=1S/C15H30O5S.Na/c1-3-4-5-6-7-8-9-10-11-12-15(16)20-14(2)13-21(17,18)19;/h14H,3-13H2,1-2H3,(H,17,18,19);/q;+1/p-1 |
InChI Key |
NVIZQHFCDBQNPH-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC(C)CS(=O)(=O)[O-].[Na+] |
physical_description |
Liquid, Other Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.